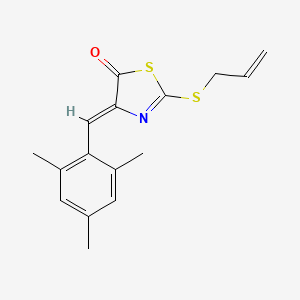
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one, also known as AMT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用機序
The mechanism of action of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. Studies have shown that 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one can inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic pathways. In addition, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been shown to have both biochemical and physiological effects. Studies have shown that 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one can affect the levels of various biomolecules, including proteins, lipids, and nucleic acids, in cells and tissues. In addition, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been shown to have an impact on various physiological processes, including cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its low cost, easy synthesis, and high stability. However, it also has limitations, including its low solubility in water and its potential toxicity to cells and tissues at high concentrations.
将来の方向性
There are several future directions for the study of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one. One potential direction is the development of new synthetic methods for 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one and its derivatives. Another potential direction is the investigation of the molecular targets of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one and its mechanism of action. Furthermore, the potential use of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one as a plant growth regulator and as a pesticide in agriculture warrants further investigation. Finally, the potential use of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one as an anticancer agent and its optimization for clinical use is an area of great interest.
合成法
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one can be synthesized using different methods, including the reaction of allylthiol, mesityl oxide, and Lawesson's reagent. This method involves the formation of a thiazole ring through the reaction of the thiol and the ketone with Lawesson's reagent, followed by the addition of allyl chloride. Another method involves the reaction of mesityl oxide, allylthiol, and thiourea in the presence of a catalyst to form 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one.
科学的研究の応用
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been investigated for its antimicrobial, antifungal, and antitumor activities. In materials science, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other heterocyclic compounds. In agriculture, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been investigated for its potential use as a plant growth regulator and as a pesticide.
特性
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-5-6-19-16-17-14(15(18)20-16)9-13-11(3)7-10(2)8-12(13)4/h5,7-9H,1,6H2,2-4H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLMYOSHRPYKNC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)SC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)SC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(prop-2-en-1-ylsulfanyl)-4-(2,4,6-trimethylbenzylidene)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)

![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)
![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)
![N-[3-(2-propyn-1-yloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5062744.png)

![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5062772.png)
![4-[3-(4-chloro-3-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5062773.png)
![2-(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5062778.png)
![17-(3-acetylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062779.png)